N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJRGIHRPZWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine, 2-methylsulfanylpyridine-3-carboxylic acid, and coupling reagents.
Coupling Reaction: The carboxylic acid group of 2-methylsulfanylpyridine-3-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-bromophenylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
-
Reaction with Amines : In the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄), the bromine can be replaced by aryl or heteroaryl boronic acids via Suzuki-Miyaura coupling .
-
Example :
N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-carboxamide + Aryl boronic acid → N-(Aryl)-2-methylsulfanylpyridine-3-carboxamide
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄, 90°C, 24 h | N-(Aryl)-2-methylsulfanylpyridine-3-carboxamide | 43–83% |
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents:
-
Reagents : H₂O₂ (for sulfoxide) or mCPBA (meta-chloroperbenzoic acid, for sulfone).
-
Example :
This compound + H₂O₂ → N-(4-Bromophenyl)-2-methylsulfinylpyridine-3-carboxamide
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ | RT, 12 h | Sulfoxide derivative | Moderate yield |
| mCPBA | 0°C, 2 h | Sulfone derivative | High yield |
Coupling Reactions
The pyridine ring participates in cross-coupling reactions due to its electron-deficient nature:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Primary amine | Pd(OAc)₂/Xantphos | N-(4-Bromophenyl)-2-(alkylamino)pyridine-3-carboxamide | 60–75% |
Hydrolysis of the Carboxamide Group
The carboxamide can be hydrolyzed to carboxylic acid under acidic or basic conditions:
| Condition | Reagent | Time | Product |
|---|---|---|---|
| Acidic | 6M HCl | 6 h | 2-Methylsulfanylpyridine-3-carboxylic acid |
| Basic | 10% NaOH | 4 h | 2-Methylsulfanylpyridine-3-carboxylic acid |
Cyclization Reactions
The compound can undergo cyclization to form fused heterocycles:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrazolo[3,4-b]pyridine |
Reduction of the Carboxamide
The carboxamide group can be reduced to an amine using LiAlH₄:
-
Reaction :
This compound + LiAlH₄ → N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-amine
-
Yield : 50–65%
-
Halogenation of the Pyridine Ring
Electrophilic substitution occurs at the pyridine ring’s C5 position under halogenation:
-
Example :
This compound + NBS → 5-Bromo-N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
Key Research Findings
-
Suzuki Coupling Efficiency : Yields depend on the steric and electronic nature of boronic acids, with electron-deficient aryl groups reacting faster .
-
Oxidation Selectivity : Controlled oxidation of –SMe to sulfone avoids over-oxidation by using stoichiometric mCPBA.
-
Biological Relevance : Derivatives (e.g., pyrazole analogs) exhibit cytotoxic activity, highlighting pharmacological potential .
Scientific Research Applications
N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several related carboxamides. Key analogues include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound (electron-donating) contrasts with electron-withdrawing groups like cyano (in and ) or carbonyl (in ), which may modulate electronic properties and reactivity.
- Aromatic vs. Non-Aromatic Cores: Quinoline (in ) and pyridine (target compound) are fully aromatic, whereas dihydropyridine (in ) has reduced conjugation, impacting stability and redox behavior.
Biological Activity
N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the bromine atom and the methylthio group contributes to its unique properties and biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of bacterial pathogens. The antimicrobial activity was evaluated using the agar well diffusion method against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, indicating strong antibacterial effects, particularly against NDM-positive strains of A. baumannii .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 8 | 16 |
| Klebsiella pneumoniae | 16 | 32 |
| Staphylococcus aureus | 4 | 8 |
The mechanism underlying the antimicrobial activity appears to involve the inhibition of specific bacterial enzymes, potentially through molecular docking studies that suggest high binding affinities to target proteins such as NDM-1 . The stability of these complexes during molecular dynamics simulations indicates a robust interaction between the compound and its targets.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 25 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the molecular structure can enhance biological activity. For instance, the introduction of different substituents on the pyridine ring or variations in the carboxamide group can lead to significant changes in potency against both bacterial and cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study reported that derivatives of this compound displayed enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that halogen substitution plays a critical role in increasing electron density and improving binding interactions with bacterial targets .
- Cancer Cell Dynamics : Another investigation highlighted that this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. This effect was more pronounced in U-87 cells, establishing a link between structure modifications and enhanced anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via a multi-step approach. A common route involves:
Suzuki-Miyaura coupling to introduce the 4-bromophenyl group to the pyridine ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dimethoxyethane/water .
Methylsulfanyl incorporation via nucleophilic substitution using methylthiolate or a thiol-protecting group strategy.
Carboxamide formation through activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with 4-bromoaniline.
- Optimization : Yield improvements focus on catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity. Monitoring via HPLC or TLC ensures intermediate purity .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Protocol :
Crystallization : Dissolve the compound in a solvent (e.g., DMSO/EtOH) and allow slow evaporation.
Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Refinement : Employ SHELXL or SHELXTL for structure solution and refinement, with R-factors < 0.05 for high reliability .
- Validation : Check for thermal displacement parameters (Ueq) and hydrogen bonding networks (e.g., N–H···O interactions) to confirm stereochemistry .
Advanced Research Questions
Q. What strategies are effective in analyzing the compound’s potential as a polyglutamine (polyQ) aggregation inhibitor?
- In vitro assays :
- Thioflavin T (ThT) fluorescence : Monitor aggregation kinetics of polyQ peptides (e.g., Q40) in the presence of the compound (IC₅₀ determination) .
- Circular dichroism (CD) : Track β-sheet formation inhibition.
Q. How does computational modeling aid in understanding the compound’s electronic properties and receptor interactions?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict reactivity. The bromophenyl group’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity .
- Molecular docking : Use AutoDock Vina to simulate binding to FPR2 receptors. Critical parameters include:
- Grid box size : Encompass the receptor’s binding pocket (e.g., 25 ų).
- Scoring function : Analyze binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .
Q. How can conflicting data on the compound’s FPR1/FPR2 selectivity be resolved?
- Experimental design :
Calcium mobilization assays : Compare responses in FPR1- vs. FPR2-transfected HEK293 cells. Normalize data to reference agonists (e.g., WKYMVm for FPR2) .
Radioligand displacement : Use [³H]-labeled FPR ligands to determine Ki values.
- Statistical analysis : Apply two-way ANOVA to assess receptor-specific potency (p < 0.05) and Cohen’s d to quantify effect size differences .
Methodological Considerations
- Spectral characterization :
- NMR : Confirm regiochemistry via <sup>1</sup>H-<sup>13</sup>C HMBC correlations (e.g., methylsulfanyl proton to pyridine C2).
- HRMS : Validate molecular weight (expected [M+H]<sup>+</sup> = 351.02 Da) with <2 ppm error .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C suggests suitability for high-temperature reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
